molecular formula C14H10F2O B1359337 3,5-Difluoro-2'-methylbenzophenone CAS No. 951887-27-7

3,5-Difluoro-2'-methylbenzophenone

Cat. No. B1359337
M. Wt: 232.22 g/mol
InChI Key: PVSKINXILVBMBP-UHFFFAOYSA-N
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Description

3,5-Difluoro-2’-methylbenzophenone is a chemical compound with the following properties:



  • IUPAC Name : (3,5-difluorophenyl)(2-methylphenyl)methanone

  • Molecular Formula : C14H10F2O

  • Molecular Weight : 232.23 g/mol

  • CAS Number : Not specified



Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-2’-methylbenzophenone consists of a benzophenone core with two fluorine atoms at positions 3 and 5 on one phenyl ring and a methyl group on the other phenyl ring.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, Friedel-Crafts acylation, and other aromatic transformations. However, specific reaction pathways would require further investigation.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified

  • Boiling Point : Not specified

  • Solubility : Solubility in various solvents remains to be determined.

  • Appearance : Likely a solid or crystalline material.


Scientific Research Applications

Photophysical Behavior in RNA Imaging

3,5-Difluoro-2'-methylbenzophenone derivatives are significant in RNA imaging. A study by Santra et al. (2019) explored the photophysical behavior of DFHBI and its analogs, which bind to the Spinach aptamer for imaging RNA. They found that these molecules are weakly fluorescent in liquid solvents, and their fluorescence is enhanced when photoisomerization is impeded. This research contributes to understanding how solvent interactions and photoisomerization affect the fluorescence of DFHBI-type molecules.

Sensory Applications in Metal Detection

Another study by Ye et al. (2014) developed a new chemosensor based on o-aminophenol, synthesized by condensing methyl 3,5-diformyl-4-hydroxybenzoate with o-aminophenol, showing high selectivity and sensitivity toward Al3+ ions. This sensor could potentially be used for bio-imaging fluorescent probes to detect Al3+ in human cervical HeLa cancer cell lines, illustrating the compound's application in sensitive metal detection and cellular imaging.

Electrochemical Reduction Studies

Research by Schwientek et al. (1999) investigated the electrochemical reduction of 4-methylbenzophenone and acetophenone using chiral poly(pyrroles). They found up to 17% optical purity of the corresponding alcohols, demonstrating the compound's utility in asymmetric induction in electrochemical processes.

Photoreactivity in Organic Chemistry

In the field of organic chemistry, Plíštil et al. (2006) studied the photoreactivity of certain acetophenones, revealing insights into the formation of indanone derivatives by hydrogen migration and cyclization. This research highlights the compound's relevance in synthetic organic chemistry, particularly in photoreactions.

Thermal and Optical Properties

An investigation into the thermal and optical properties of methylbenzophenones was conducted by Silva et al. (2006). They derived the standard molar enthalpies of formation of various isomers of methylbenzophenone, offering valuable data for understanding the thermodynamic properties of these compounds.

Safety And Hazards

Safety information, toxicity, and hazards associated with 3,5-Difluoro-2’-methylbenzophenone are not explicitly provided in the retrieved sources. Researchers should exercise caution and follow proper safety protocols when handling this compound.


Future Directions

Future research could focus on:



  • Synthetic Methods : Developing efficient synthetic routes for 3,5-Difluoro-2’-methylbenzophenone.

  • Biological Activity : Investigating potential applications, such as pharmaceuticals or materials.

  • Safety Assessment : Conducting toxicity studies and assessing environmental impact.


Please note that this analysis is based on available information, and further exploration is essential for a comprehensive understanding of this compound. For more detailed insights, consult additional scientific literature12.


properties

IUPAC Name

(3,5-difluorophenyl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O/c1-9-4-2-3-5-13(9)14(17)10-6-11(15)8-12(16)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSKINXILVBMBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-2'-methylbenzophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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